molecular formula C18H23NO4 B1156770 Pandamarilactonine B CAS No. 303008-81-3

Pandamarilactonine B

Cat. No.: B1156770
CAS No.: 303008-81-3
M. Wt: 317.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pandamarilactonine B is a naturally occurring alkaloid isolated from the genus Pandanus, specifically from Pandanus amaryllifolius. This compound is part of a family of alkaloids known for their characteristic pyrrolidinyl butenolide or γ-lactone core structure. These alkaloids have been studied for their potential medicinal properties and their role in traditional folk medicine for treating various ailments such as leprosy, rheumatism, epilepsy, toothache, and sore throat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pandamarilactonine B is challenging due to the configurational instability of its pyrrolidin-2-yl butenolide moiety. One of the synthetic routes involves an asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and (RS)-N-tert-butanesulfinimine. This reaction is syn-diastereoselective and results in a high diastereomeric ratio . The synthetic process typically involves multiple steps, including the protection and deprotection of functional groups, and careful control of reaction conditions to maintain the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. The production would involve scaling up the laboratory synthesis methods, ensuring the maintenance of enantiopurity and diastereoselectivity, and optimizing reaction conditions for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions

Pandamarilactonine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxybutenolide derivatives, while reduction can yield various reduced forms of the original compound .

Scientific Research Applications

Pandamarilactonine B has several scientific research applications:

Mechanism of Action

The mechanism of action of Pandamarilactonine B involves its interaction with specific molecular targets and pathways. The pyrrolidinyl butenolide core is believed to play a crucial role in its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Pandamarilactonine B can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the stability of its pyrrolidinyl butenolide moiety, which poses challenges for synthesis but also offers potential for unique biological activities .

Properties

IUPAC Name

(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSICZNIIIPFAAO-VFPQPWSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106358
Record name rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303008-81-3
Record name rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303008-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pandamarilactonine B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pandamarilactonine B
Reactant of Route 2
Pandamarilactonine B
Reactant of Route 3
Reactant of Route 3
Pandamarilactonine B
Reactant of Route 4
Reactant of Route 4
Pandamarilactonine B
Reactant of Route 5
Pandamarilactonine B
Reactant of Route 6
Pandamarilactonine B
Customer
Q & A

Q1: What is Pandamarilactonine B and where is it found?

A1: this compound is a pyrrolidine alkaloid primarily found in the leaves of Pandanus amaryllifolius Roxb., a tropical plant species. [, ] It is characterized by possessing both a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue within its structure. [] It has also been found in Pandanus tectorius Parkinson, though this is not as common. []

Q2: What is known about the biological activity of this compound?

A2: While research on this alkaloid is ongoing, this compound was initially found to exist as a racemate in its natural source. [] Further research is needed to understand its specific mechanisms of action and potential therapeutic applications.

Q3: Has this compound shown any promising activity against specific microorganisms?

A3: While this compound itself has not been extensively studied for its antimicrobial properties, a closely related alkaloid from the same plant, Pandamarilactonine A, demonstrated noteworthy activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL. [] This suggests that further investigation into the antimicrobial potential of this compound is warranted.

Q4: Are there efforts to synthesize this compound in the lab?

A4: Yes, the synthesis of pandamarilactonines, including this compound, presents a significant challenge due to the inherent configurational instability of the pyrrolidin-2-yl butenolide moiety within their structures. [] Researchers have been exploring asymmetric synthesis approaches, and one study unexpectedly discovered a syn-diastereoselective asymmetric vinylogous Mannich reaction as a potential pathway for synthesizing these compounds. [] Further research is ongoing to optimize the synthesis and explore structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.